molecular formula C5H11NO2 B1322750 trans-3,4-Dihydroxypiperidine CAS No. 39640-71-6

trans-3,4-Dihydroxypiperidine

Cat. No.: B1322750
CAS No.: 39640-71-6
M. Wt: 117.15 g/mol
InChI Key: IZXWMVPZODQBRB-WHFBIAKZSA-N
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Description

trans-3,4-Dihydroxypiperidine is a chiral compound with two hydroxyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3,4-Dihydroxypiperidine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts. For example, the compound can be synthesized via the reduction of a corresponding diketone using a chiral reducing agent .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

trans-3,4-Dihydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

trans-3,4-Dihydroxypiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-3,4-Dihydroxypiperidine involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-3,4-Dihydroxypiperidine is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the piperidine ring. This configuration allows for unique interactions with biological molecules and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3S,4S)-piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-4-1-2-6-3-5(4)8/h4-8H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXWMVPZODQBRB-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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